Cefepime has the chemical formula and a molar mass of approximately 480.56 g/mol. It operates primarily by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, leading to cell lysis and death of susceptible microorganisms. Cefepime is effective against a variety of pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and various strains of Escherichia coli .
Cefepime acts by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure binds to penicillin-binding proteins (PBPs) essential for building the bacterial cell wall. This binding prevents the formation of a strong peptidoglycan layer, weakening the cell wall and leading to bacterial cell death [].
Cefepime undergoes minimal metabolism in the liver; less than 1% is metabolized. The primary metabolic pathway involves the formation of N-methylpyrrolidine (NMP), which is then oxidized to NMP-N-oxide, a more stable metabolite. The oxidation process is mediated by flavin-containing mixed-function oxygenase enzymes . The stability of cefepime against hydrolysis by beta-lactamases is attributed to specific substitutions on its cephem ring structure .
Cefepime demonstrates bactericidal activity through its mechanism of action as a beta-lactam antibiotic. It binds covalently to transpeptidases involved in the final stages of peptidoglycan synthesis in bacterial cell walls. This binding disrupts cell wall integrity, leading to autolysis and bacterial death . Cefepime has enhanced activity against resistant strains due to its ability to penetrate the outer membrane of Gram-negative bacteria effectively .
The synthesis of cefepime involves several steps that modify the basic cephem structure. Key steps include:
Cefepime is primarily used for treating moderate to severe infections caused by susceptible bacteria, including:
Its broad-spectrum activity makes it a valuable option in empirical therapy for suspected infections caused by multidrug-resistant organisms.
Cefepime has notable interactions with other medications, particularly those affecting renal function or that are also nephrotoxic. It may also lead to false-positive results in urine glucose tests due to its structural characteristics . Monitoring is essential when cefepime is administered alongside other antibiotics or medications that impact renal clearance.
Cefepime can be compared with several other cephalosporins and beta-lactam antibiotics:
Compound Name | Generation | Spectrum of Activity | Stability Against Beta-Lactamases | Unique Features |
---|---|---|---|---|
Ceftriaxone | Third | Broad (less effective against Pseudomonas) | Moderate | Longer half-life; good CNS penetration |
Ceftazidime | Third | Broad (effective against Pseudomonas) | Moderate | Strong anti-Pseudomonas activity |
Cefotaxime | Third | Broad | Moderate | Commonly used for community-acquired infections |
Meropenem | Carbapenem | Very broad | High | Resistant to most beta-lactamases |
Imipenem | Carbapenem | Very broad | High | Often combined with cilastatin to prevent renal degradation |
Cefepime stands out due to its enhanced stability against hydrolysis by beta-lactamases compared to third-generation cephalosporins and its effective penetration into Gram-negative bacteria due to its unique structural modifications .
Irritant;Health Hazard